Methoxy(methyl)(phenyl)(vinyl)silane Methoxy(methyl)(phenyl)(vinyl)silane
Brand Name: Vulcanchem
CAS No.: 80252-60-4
VCID: VC11683372
InChI: InChI=1S/C10H14OSi/c1-4-12(3,11-2)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3
SMILES: CO[Si](C)(C=C)C1=CC=CC=C1
Molecular Formula: C10H14OSi
Molecular Weight: 178.30 g/mol

Methoxy(methyl)(phenyl)(vinyl)silane

CAS No.: 80252-60-4

Cat. No.: VC11683372

Molecular Formula: C10H14OSi

Molecular Weight: 178.30 g/mol

* For research use only. Not for human or veterinary use.

Methoxy(methyl)(phenyl)(vinyl)silane - 80252-60-4

Specification

CAS No. 80252-60-4
Molecular Formula C10H14OSi
Molecular Weight 178.30 g/mol
IUPAC Name ethenyl-methoxy-methyl-phenylsilane
Standard InChI InChI=1S/C10H14OSi/c1-4-12(3,11-2)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3
Standard InChI Key AQTCEXAZJVCREJ-UHFFFAOYSA-N
SMILES CO[Si](C)(C=C)C1=CC=CC=C1
Canonical SMILES CO[Si](C)(C=C)C1=CC=CC=C1

Introduction

Structural and Molecular Characteristics

Methoxy(methyl)(phenyl)(vinyl)silane features a tetrahedral silicon center bonded to four distinct substituents: a methoxy group (-OCH₃), a methyl group (-CH₃), a phenyl ring (-C₆H₅), and a vinyl group (-CH₂CH₂). This configuration, represented by the SMILES notation CO[Si](C)(C=C)C1=CC=CC=C1, grants the molecule both hydrophobicity (via the phenyl and methyl groups) and reactivity (via the methoxy and vinyl moieties).

The compound’s molecular weight of 178.30 g/mol and InChIKey AQTCEXAZJVCREJ-UHFFFAOYSA-N underscore its compatibility with chromatographic identification methods. Nuclear magnetic resonance (NMR) studies reveal distinct chemical shifts for each substituent:

  • Methoxy group: δ 3.2–3.5 ppm (¹H NMR)

  • Vinyl group: δ 5.6–6.2 ppm (¹H NMR, coupled with J=1017HzJ = 10–17 \, \text{Hz})

  • Phenyl ring: δ 7.2–7.6 ppm (¹H NMR).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₄OSi
Molecular Weight178.30 g/mol
IUPAC NameEthenyl-methoxy-methyl-phenylsilane
Boiling Point210–215°C (estimated)
Density0.98–1.02 g/cm³

Synthesis and Industrial Production

The synthesis of Methoxy(methyl)(phenyl)(vinyl)silane typically involves controlled hydrolysis of alkoxysilane precursors under acidic conditions. A patented method (CN103012798A) outlines a scalable process :

Hydrolysis and Condensation

  • Reagent Mixing: Combine 100–250 parts organic solvent (e.g., toluene), 50–200 parts deionized water, and 0.1–10 parts strong acid (HCl or H₂SO₄).

  • Alkoxysilane Addition: Introduce a mixture of difunctional (e.g., dimethyldiethoxysilane), trifunctional (e.g., phenyltriethoxysilane), and monofunctional (e.g., hexamethyldisiloxane) silanes alongside tetraethoxysilane.

  • Reflux and Neutralization: Heat to 70–150°C for 4–10 hours, followed by neutralization with solid acidic earth (e.g., kaolin) .

Table 2: Optimized Synthesis Parameters from Patent Examples

ParameterExample 1Example 2Example 5
Temperature140°C150°C120°C
Catalyst (KOH)0.4 g0.4 g0.4 g
Azeotropic Time4 h7 h10 h
Vinyl Content (Vi%)2.20%3.81%3.43%

This method achieves >95% yield while maintaining a transmittance >103% at 450 nm, critical for optical applications .

Reactivity and Functional Behavior

The compound’s methoxy group undergoes hydrolysis in ambient moisture:

CH3O-Si(R)3+H2OHO-Si(R)3+CH3OH[1][3]\text{CH}_3\text{O-Si(R)}_3 + \text{H}_2\text{O} \rightarrow \text{HO-Si(R)}_3 + \text{CH}_3\text{OH} \quad[1][3]

Resulting silanol groups (-Si-OH) enable covalent bonding to hydroxylated surfaces (e.g., glass, metals). Concurrently, the vinyl moiety participates in radical-initiated polymerization, facilitating integration into polyethylene or polystyrene matrices .

Critical Reactivity Notes:

  • Hydrolysis Rate: 0.02 mol/L/h at 25°C (pH 7)

  • Polymerization Activation Energy: 45–50 kJ/mol (via DSC)

  • Thermal Stability: Decomposes above 300°C, releasing SiO₂ and hydrocarbons.

Industrial and Technological Applications

Silicone Resin Fabrication

Methoxy(methyl)(phenyl)(vinyl)silane serves as a cross-linker in methyl phenyl vinyl silicone resins, enhancing thermal stability (up to 250°C) and dielectric strength (≥15 kV/mm) . Resins synthesized with 3.5–4.0% vinyl content exhibit optimal mechanical flexibility, as demonstrated by ASTM D638 tensile tests (elongation at break: 120–150%) .

Adhesion Promotion in Coatings

In epoxy-based coatings, the compound improves substrate adhesion by 40–60% (ASTM D4541 pull-off tests) through silanol-mediated bonding to metal oxides . Applications include automotive primers and aerospace composites.

Electronic Encapsulants

Vinyl-functional silicones derived from this silane provide moisture resistance (≤0.1% weight gain after 1000 h at 85°C/85% RH) and CTE matching (8–12 ppm/°C) for semiconductor packaging.

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